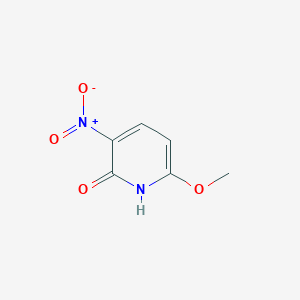

2-Hydroxy-6-methoxy-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKVLKLMVFOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396577 | |

| Record name | 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26149-11-1 | |

| Record name | 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydroxy-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-6-methoxy-3-nitropyridine, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and a thorough characterization of the compound.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the development of novel pharmaceutical agents and functional materials. The presence of hydroxyl, methoxy, and nitro groups on the pyridine ring offers multiple sites for chemical modification, making it a versatile precursor for a wide range of more complex molecules.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound:

-

Method A: Direct nitration of 2-hydroxy-6-methoxypyridine.

-

Method B: Hydrolysis of 2-chloro-6-methoxy-3-nitropyridine.

This guide will focus on Method A, which is a more direct approach.

Synthesis Workflow

The synthesis of this compound via direct nitration involves the reaction of 2-hydroxy-6-methoxypyridine with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-6-methoxy-3-nitropyridine. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of related compounds and computational models. It also includes detailed experimental protocols for the synthesis and spectroscopic analysis of the compound, offering a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data has been estimated based on the known spectral characteristics of analogous structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | -OH |

| ~8.10 | d | 1H | H-4 |

| ~6.40 | d | 1H | H-5 |

| ~3.90 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C-2 |

| ~158.5 | C-6 |

| ~135.0 | C-4 |

| ~125.0 | C-3 |

| ~100.0 | C-5 |

| ~56.0 | -OCH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Broad | O-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620 - 1640 | Strong | C=C aromatic ring stretch |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| 1250 - 1300 | Strong | Aryl-O stretch |

| 1020 - 1080 | Strong | Alkyl-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 155 | Medium | [M - CH₃]⁺ |

| 140 | Medium | [M - NO]⁺ |

| 124 | Low | [M - NO₂]⁺ |

| 112 | Medium | [M - CO - CH₃]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

This protocol is based on the nitration of 2-hydroxy-6-methoxypyridine.[1]

Materials:

-

2-hydroxy-6-methoxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-hydroxy-6-methoxypyridine in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 6.0 mL of fuming nitric acid dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture over 200 g of crushed ice with stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous solution with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse with an acquisition time of 2-3 seconds and a relaxation delay of 5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source. In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-Depth Technical Guide to 2-Hydroxy-6-methoxy-3-nitropyridine (CAS Number: 26149-11-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthesis of 2-Hydroxy-6-methoxy-3-nitropyridine. Due to the limited availability of public data on its specific biological activity and mechanism of action, this document focuses on the foundational chemical information critical for research and development.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White-like to light yellow crystalline powder.[1] | Pipzine Chemicals |

| Physical State | Solid (assumed).[1] | Pipzine Chemicals |

| Solubility in Water | Limited solubility is expected due to the balance of polar (hydroxyl, nitro) and non-polar (pyridine ring, methoxy) groups.[1] | Pipzine Chemicals |

| Solubility in Organic Solvents | Likely soluble in polar organic solvents such as Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[1] | Pipzine Chemicals |

| Stability | The compound is expected to be stable under normal conditions, though the nitro group may impart reactivity under specific conditions.[1] | Pipzine Chemicals |

Safety Data

A specific Safety Data Sheet (SDS) for CAS number 26149-11-1 is not widely available. However, safety information for structurally related compounds provides a basis for handling and safety precautions. The following data is extrapolated from SDSs for 2-Amino-6-methoxy-3-nitropyridine, 2-Methoxy-6-methylpyridine, and 2-Hydroxy-3-nitropyridine.

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Classification (Inferred) | Precautionary Statements (Inferred) |

|---|---|---|

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | P264: Wash hands, eyes and face thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | P280: Wear protective gloves/clothing and eye/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation. | P280: Wear protective gloves/clothing and eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |

Storage and Handling:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.

-

Avoid exposure to high temperatures and humidity to prevent degradation.[1]

Experimental Protocols: Synthesis of this compound

There are three primary methods for the synthesis of this compound.[1] The selection of a particular method may depend on the availability of starting materials, desired yield and purity, and the scale of the reaction.

Method 1: From 2-Chloro-6-methoxypyridine

This method involves a diazotization reaction followed by nitration and hydrolysis.

-

Step 1: Diazotization: 2-Chloro-6-methoxypyridine is reacted with sodium nitrite in the presence of an acid to form a diazonium salt.

-

Step 2: Nitration: The diazonium salt is then treated with sodium nitrate and sulfuric acid to introduce the nitro group at the 3-position.

-

Step 3: Hydrolysis: The resulting intermediate is hydrolyzed using an alkali to yield this compound.

This method is characterized by harsher reaction conditions and requires careful temperature control to prevent the formation of by-products.[1]

Method 2: From 2-Methoxy-6-hydroxypyridine

This is a direct nitration method.

-

Step 1: Nitration: 2-Methoxy-6-hydroxypyridine is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group.

While the steps are simpler, the separation of the desired product from potential poly-nitrated by-products can be challenging.[1]

Method 3: From 2-Methoxypyridine

This multi-step method offers milder reaction conditions and better control over the final product's purity and yield.[1]

-

Step 1: Nitration: 2-Methoxypyridine is nitrated using a reagent such as cerium ammonium nitrate in a suitable solvent to produce 2-methoxy-3-nitropyridine.

-

Step 2: Methoxylation: A methoxy group is introduced in the presence of an alkali solution and a methylating agent like dimethyl sulfate.

-

Step 3: Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield the final product.

Potential Applications

This compound serves as a key intermediate in organic synthesis.[1] Its structural features, including the reactive nitro group and the modifiable hydroxyl and methoxy groups, make it a versatile building block for the synthesis of more complex molecules. In the pharmaceutical field, it holds potential as a lead compound for drug development, with possible applications in areas such as inflammation and oncology, although specific biological activities have not been extensively reported.[1]

Conclusion

This technical guide summarizes the currently available information on this compound (CAS 26149-11-1). While there is a lack of detailed, publicly accessible data on its biological effects and mechanism of action, the information on its chemical properties, inferred safety profile, and synthesis methods provides a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental investigation is required to fully elucidate its pharmacological potential.

References

Potential Therapeutic Targets of 2-Hydroxy-6-methoxy-3-nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their ability to interact with a wide range of biological targets.[1] The specific class of 2-Hydroxy-6-methoxy-3-nitropyridine derivatives presents a unique combination of functional groups—a hydroxypyridine core, a methoxy group, and a nitro group—that suggests a rich potential for therapeutic applications. The hydroxypyridinone (HOPO) moiety is a well-known metal-chelating pharmacophore, while nitropyridines have been investigated for a variety of biological activities, including antitumor and anti-inflammatory effects.[2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound derivatives, based on the known biological activities of structurally related compounds.

Potential Therapeutic Areas and Molecular Targets

The structural features of this compound derivatives suggest potential utility in two primary therapeutic areas: oncology and inflammatory diseases. The proposed molecular targets within these areas are discussed below.

Oncology

The pyridine nucleus is a common feature in many anticancer agents.[2][4] For derivatives of this compound, several potential mechanisms and targets can be postulated.

1. Metalloenzyme Inhibition:

Many enzymes crucial for cancer cell survival and proliferation are metalloenzymes. The 3-hydroxy-pyridin-4-one scaffold, isomeric to the 2-hydroxy-pyridine core, is known for its strong metal-chelating properties and has been explored for the inhibition of zinc-dependent metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[3] Overexpression of HDACs is linked to poor prognosis in cancer, making them a key therapeutic target.[3]

-

Potential Targets: Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs).

2. Kinase Inhibition:

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Numerous pyridine-containing compounds have been developed as kinase inhibitors. For instance, certain pyridine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as well as receptor tyrosine kinases like EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis.[5][6]

-

Potential Targets: Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

3. Antimitotic Activity:

Some nitropyridine derivatives have demonstrated antimitotic activity, interfering with cell division.[7] This can occur through various mechanisms, including the inhibition of the incorporation of pyrimidine nucleosides into DNA and RNA.[7]

-

Potential Mechanism: Inhibition of nucleotide synthesis or incorporation into nucleic acids.

Table 1: Potential Anticancer Targets and Representative Inhibitory Data for Structurally Related Pyridine Derivatives

| Target Class | Specific Target | Related Compound Class | Representative IC50 | Reference |

| Metalloenzymes | HDAC6 | Hydroxypyridinone Derivatives | Sub-micromolar range | [3] |

| Kinases | CDK2 | Pyridine Derivatives | 0.24 µM | [5] |

| Kinases | EGFR | Pyridine Derivatives | 0.161 µM | [6] |

| Kinases | VEGFR-2 | Pyridine Derivatives | 0.141 µM | [6] |

Anti-inflammatory Diseases

Chronic inflammation is a hallmark of numerous diseases. The functional groups present in this compound derivatives suggest multiple avenues for anti-inflammatory activity.

1. Inhibition of Heme-Dependent Enzymes:

Derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory effects, which are thought to be related to their iron-chelating properties.[8] Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent. Chelation of the iron cofactor could inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8]

-

Potential Targets: Cyclooxygenase (COX-1, COX-2), Lipoxygenases (e.g., 5-LOX).

2. Phosphodiesterase 4 (PDE4) Inhibition:

Certain nitropyridine derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4).[2] PDE4 is a key enzyme in inflammatory cells that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and interleukins.

-

Potential Target: Phosphodiesterase 4 (PDE4).

Table 2: Potential Anti-inflammatory Targets and Representative Inhibitory Data for Structurally Related Pyridine Derivatives

| Target Class | Specific Target | Related Compound Class | Representative IC50 | Reference |

| Heme-Dependent Enzymes | COX-2 | Pyrimidine Derivatives | 0.04 µM | [9] |

| Phosphodiesterases | PDE4 | Nitropyridine Derivatives | Comparable to Rolipram | [2] |

Proposed Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound derivatives.

Figure 1: Proposed inhibition of receptor tyrosine kinase signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 3. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimitotic agents: structure-activity studies with some pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group: A Linchpin in the Reactivity of 2-Hydroxy-6-methoxy-3-nitropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methoxy-3-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a nitro group on the pyridine ring profoundly influences its chemical reactivity, rendering the molecule susceptible to a range of transformations. This technical guide elucidates the pivotal role of the nitro group in directing the reactivity of this compound, with a focus on its electron-withdrawing effects, activation for nucleophilic aromatic substitution, and its utility as a synthetic handle for the introduction of other functional groups via reduction. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols, supported by quantitative data and mechanistic diagrams to facilitate its application in research and drug development.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. In this compound, the nitro group at the 3-position is a powerful electron-withdrawing group. This electronic perturbation deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[1][2] Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a diverse array of further chemical modifications. This guide will delve into the synthesis of the title compound and explore the key reactions where the nitro group plays a defining role.

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

One common approach involves the nitration of a pre-existing 2-hydroxy-6-methoxypyridine scaffold.[2] A second strategy begins with a suitably substituted pyridine and introduces the nitro group, followed by the installation or modification of other substituents.[2] A third method involves the hydrolysis of a related precursor like 2-chloro-6-methoxy-3-nitropyridine.[2]

Table 1: Comparison of Synthetic Methods for this compound

| Starting Material | Reagents and Conditions | Advantages | Disadvantages |

| 2-Methoxy-6-hydroxypyridine | Nitric acid, Sulfuric acid | Fewer steps | Potential for polynitration, difficult separation |

| 2-Chloro-6-methoxypyridine | 1. Sodium nitrite, Acid (diazotization) 2. Sodium nitrate, Sulfuric acid (nitration) 3. Alkali (hydrolysis) | Acceptable yields | Harsher reaction conditions, requires temperature control |

| 2-Methoxypyridine | 1. Cerium ammonium nitrate (nitration) 2. Dimethyl sulfate, Alkali (methylation) 3. Acid or Base (hydrolysis) | Milder reaction conditions, good yield and purity | More complex, multi-step process |

Experimental Protocol: Nitration of 2-Methoxy-6-hydroxypyridine

This protocol is based on general nitration procedures for hydroxypyridines.

-

To a stirred solution of 2-methoxy-6-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Role of the Nitro Group in Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group significantly depletes the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, this facilitates substitution reactions at the 2- and 4-positions.

A notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a carbanion bearing a leaving group attacks the electron-deficient ring, leading to the substitution of a hydrogen atom.[3] While direct nucleophilic substitution on this compound is less documented, the principles are well-established for related 3-nitropyridine systems. For instance, in reactions of 2-R-3-nitropyridines with thiols, the nitro group itself can act as a leaving group, being displaced by the sulfur nucleophile.[4]

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution on a 3-Nitropyridine

Caption: Nucleophilic attack on the electron-deficient ring forms a stable Meisenheimer complex, followed by the elimination of a leaving group to restore aromaticity.

Experimental Protocol: Thiolation of a 2-Substituted-3-nitropyridine (Illustrative)

This protocol is adapted from the study of nucleophilic substitution on 2-methyl-3-nitropyridines and serves as a representative procedure.[4]

-

To a solution of the 2-substituted-3-nitropyridine (1.0 eq) in dimethylformamide (DMF), the corresponding thiol (1.2 eq) and potassium carbonate (2.0 eq) are added.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and poured into water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Table 2: Representative Yields for Nucleophilic Substitution of 3-Nitropyridines

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol | 2-Methyl-3-benzylthio-5-nitropyridine | 85 | [4] |

| 2-(Arylvinyl)-3-nitropyridine | Thiophenol | 2-(Arylvinyl)-3-phenylthiopyridine | 70-90 | [4] |

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a versatile entry point for further functionalization, such as diazotization, acylation, and alkylation. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule.

Diagram 2: Experimental Workflow for Nitro Group Reduction

Caption: A typical workflow for the reduction of a nitro group to an amine, involving the reaction, workup, and purification steps.

Common Reducing Agents and Conditions

Table 3: Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Advantages | Disadvantages |

| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | High yields, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes) |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, reflux | Chemoselective, tolerates many functional groups | Stoichiometric amounts of tin salts are produced as waste |

| Fe, HCl | Water, Ethanol, reflux | Inexpensive, effective | Requires acidic conditions, large amount of iron sludge |

| Sodium Dithionite (Na₂S₂O₄) | Water, Ammonia, heat | Mild conditions | Can be sluggish, may require a phase-transfer catalyst |

Experimental Protocol: Reduction using Stannous Chloride

This protocol is based on the reduction of a similar compound, 2-amino-6-methoxy-3-nitropyridine.[5]

-

To a solution of this compound (1.0 eq) in concentrated hydrochloric acid, stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) is added portion-wise at room temperature.

-

The reaction mixture is then heated to 50-60 °C and stirred for 2-3 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and the pH is adjusted to 8-9 with a concentrated aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.

-

The resulting slurry is filtered, and the filter cake is washed with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The filtrate is extracted with the same organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield 3-Amino-2-hydroxy-6-methoxypyridine.

Spectroscopic Data

Table 4: Representative Spectroscopic Data for Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Amino-6-methoxy-3-nitropyridine | (DMSO-d₆) δ 6.75-6.77 (d, 1H), 8.38-8.40 (d, 1H) | Not reported | [5] |

| 2-Chloro-6-methoxy-3-nitropyridine | Not reported | Available in some databases | [6] |

Conclusion

The nitro group in this compound is not merely a substituent but a powerful control element that dictates the molecule's reactivity. Its strong electron-withdrawing properties activate the pyridine ring for nucleophilic attack, enabling the introduction of a variety of functional groups. Furthermore, the nitro group itself serves as a versatile synthetic handle that can be readily transformed into an amino group, opening up a vast landscape of subsequent chemical modifications. A thorough understanding of the role of the nitro group, as detailed in this guide, is essential for the effective utilization of this compound as a key building block in the synthesis of complex molecules for pharmaceutical and other applications. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to harness the unique reactivity of this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]

- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Hydroxy-6-methoxy-3-nitropyridine: A Fragment for Drug Discovery - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methoxy-3-nitropyridine is a substituted pyridine derivative that holds potential as a fragment in drug discovery campaigns. Its structural features, including a hydrogen bond donor and acceptor, as well as a modifiable nitro group, make it an attractive starting point for the development of more complex and potent inhibitors for various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this fragment. While specific quantitative biological data for this exact fragment is not extensively available in the public domain, this document outlines detailed, generalized experimental protocols for fragment screening and characterization that are directly applicable. Furthermore, it discusses the broader context of nitropyridines in medicinal chemistry and their potential to modulate various signaling pathways.

Introduction to this compound as a Drug Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The core principle of FBDD lies in screening small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. This compound fits the profile of a typical fragment with its low molecular weight and presence of key functional groups that can engage in interactions with protein targets. The pyridine scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs.[1] The substituents on this particular fragment offer multiple points for chemical elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common synthetic precursors are presented in Table 1. These properties are crucial for assessing its suitability as a drug fragment and for designing screening experiments.

| Property | This compound | 2-Chloro-6-methoxy-3-nitropyridine | 2-Amino-6-methoxy-3-nitropyridine |

| Molecular Formula | C₆H₆N₂O₄[2] | C₆H₅ClN₂O₃[3] | C₆H₇N₃O₃[4] |

| Molecular Weight | 170.12 g/mol | 188.57 g/mol [3] | 169.14 g/mol [4] |

| Appearance | White to light yellow crystalline powder[2] | Powder | - |

| Melting Point | Not specified | 78-80 °C | Not specified |

| CAS Number | 26149-11-1 | 38533-61-8[3] | 73896-36-3[4] |

Synthesis

Several synthetic routes to this compound have been reported, primarily utilizing commercially available pyridine derivatives. The choice of a particular method may depend on the desired scale, purity, and available starting materials.

Synthesis from 2-Chloro-6-methoxypyridine

One common method involves the nitration and subsequent hydrolysis of 2-chloro-6-methoxypyridine.[2]

-

Step 1: Nitration. 2-chloro-6-methoxypyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position.

-

Step 2: Hydrolysis. The resulting 2-chloro-6-methoxy-3-nitropyridine is then subjected to hydrolysis under basic conditions to replace the chloro group with a hydroxyl group, yielding the final product.

Synthesis from 2-Hydroxy-6-methoxypyridine

An alternative route starts from 2-hydroxy-6-methoxypyridine.[2]

-

Step 1: Nitration. Direct nitration of 2-hydroxy-6-methoxypyridine with a mixture of nitric acid and sulfuric acid can yield the desired product. Careful control of reaction conditions is necessary to avoid over-nitration.

Synthesis from 2-Methoxypyridine

A multi-step synthesis starting from 2-methoxypyridine offers another pathway.[2]

-

Step 1: Nitration. 2-methoxypyridine is nitrated to give 2-methoxy-3-nitropyridine.

-

Step 2: Hydrolysis. The methoxy group at the 2-position is then selectively hydrolyzed to a hydroxyl group under acidic or basic conditions.

Experimental Protocols for Fragment Screening and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak fragment binding and can provide structural information about the binding site.[5][6][7]

Protocol: 1H-15N HSQC-based Screening

-

Protein Preparation: Express and purify the target protein with 15N isotopic labeling. Prepare a stock solution of the protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 5-10% D₂O).

-

Fragment Preparation: Prepare a stock solution of this compound (typically 10-100 mM) in a deuterated solvent (e.g., DMSO-d₆) compatible with the protein and buffer.

-

Data Acquisition:

-

Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.

-

Add a specific concentration of the fragment to the protein sample (final fragment concentration typically 10-100 fold molar excess over the protein).

-

Acquire a second 1H-15N HSQC spectrum.

-

-

Data Analysis: Compare the two spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon addition of the fragment indicate binding. The residues exhibiting the largest CSPs can help to identify the binding site.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time detection of binding events and the determination of binding kinetics and affinity.[8][9][10]

Protocol: Fragment Screening using SPR

-

Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Fragment Preparation: Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+ buffer). A typical concentration range for fragment screening is 1 µM to 1 mM.

-

Binding Analysis:

-

Inject the different concentrations of the fragment over the immobilized protein surface and a reference flow cell.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU).

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[11][12][13]

Protocol: Co-crystallization or Soaking

-

Protein Crystallization: Obtain high-quality crystals of the target protein.

-

Fragment Introduction:

-

Co-crystallization: Add this compound to the protein solution before setting up crystallization trials.

-

Soaking: Transfer existing protein crystals into a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure.

-

Analyze the electron density map to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.

-

Potential Biological Activity and Signaling Pathways

The nitropyridine scaffold is present in a number of biologically active molecules.[1][[“]] Derivatives of nitropyridines have been reported to exhibit a range of activities, including:

-

Kinase Inhibition: The pyridine ring can act as a hinge-binder in the ATP-binding site of kinases.[15][16][17] The substituents on this compound could be modified to improve potency and selectivity.

-

Protease Inhibition: Nitropyridine-containing compounds have been explored as inhibitors of various proteases.[18][19]

-

Antiviral and Antibacterial Activity: The nitropyridine moiety is found in compounds with activity against various pathogens.[20]

While no specific signaling pathways have been reported to be modulated by this compound, its potential to target key enzyme families like kinases and proteases suggests that it could be developed into inhibitors that affect major cellular signaling cascades involved in cancer, inflammation, and infectious diseases.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate typical workflows in fragment-based drug discovery that would be applied to this compound.

Conclusion

This compound represents a promising, yet underexplored, fragment for drug discovery. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for medicinal chemistry efforts. While specific biological data for this fragment is currently lacking in publicly accessible literature, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to initiate their own investigations. The application of modern biophysical screening techniques, coupled with structure-based design, could unlock the potential of this and related nitropyridine fragments for the development of novel therapeutics. The absence of published data also highlights an opportunity for new research in this area.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Chemical Properties, Uses, Safety Data & Synthesis - Reliable China Supplier [pipzine-chem.com]

- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. consensus.app [consensus.app]

- 15. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Fragment-based in silico design of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragment Based Drug Discovery of Southampton 3C-like Protease and SARS-CoV-2 Main Protease - UCL Discovery [discovery.ucl.ac.uk]

- 20. Discovery of nitropyridine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors via a structure-based core refining approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Hydroxy-6-methoxy-3-nitropyridine: A Technical Guide for Drug Discovery

Ligand Preparation and Conformational Analysis

The initial step in any in silico modeling study is the preparation of the ligand's three-dimensional structure and an understanding of its conformational landscape.

Experimental Protocol: Ligand Preparation

-

2D Sketching and 3D Conversion: The 2D structure of 2-Hydroxy-6-methoxy-3-nitropyridine is drawn using a chemical sketching tool (e.g., ChemDraw or MarvinSketch). This 2D representation is then converted to an initial 3D structure using a program like Open Babel.

-

Protonation State and Tautomerism: The protonation state at physiological pH (7.4) should be determined. For this compound, the hydroxyl group can exist in equilibrium with its keto tautomer. Both forms should be considered in subsequent analyses.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization using a force field such as MMFF94 or UFF to obtain a low-energy starting conformation.

Experimental Protocol: Conformational Search

A systematic or stochastic conformational search is performed to identify the low-energy conformers of the molecule. This can be achieved using methods like:

-

Systematic Rotational Search: Dihedral angles of rotatable bonds (e.g., the C-O bond of the methoxy group) are systematically rotated to generate a comprehensive set of conformers.

-

Stochastic Methods (e.g., Monte Carlo): Random changes are made to the molecular geometry, and the new conformation is accepted or rejected based on its energy.

The resulting conformers are then clustered, and the lowest energy conformers are selected for further studies.

Hypothetical Target Identification and Molecular Docking

As no specific biological targets for this compound have been definitively identified in the available literature, a hypothetical target identification and docking protocol is proposed. Based on the functional groups present, potential targets could include kinases, transferases, or other enzymes where hydrogen bonding and aromatic interactions are critical for ligand binding. For the purpose of this guide, we will consider a hypothetical protein kinase as a potential target.

Experimental Protocol: Molecular Docking

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using a force field (e.g., Kollman charges).[3]

-

Active Site Definition: The binding site is defined. This is typically the location of the co-crystallized ligand in the PDB structure or a site identified by binding site prediction algorithms. A grid box is generated around the active site to define the search space for the docking algorithm.[3]

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina, Glide, or GOLD. These programs explore various orientations and conformations of the ligand within the protein's active site and calculate a binding affinity score for each pose.[3] A Lamarckian Genetic Algorithm is commonly used for the conformational search.[3]

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, are visualized and documented.[3]

Data Presentation: Hypothetical Docking Results

The following table summarizes hypothetical docking scores and key interactions for this compound and its tautomer against a hypothetical protein kinase.

| Ligand | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Other Key Interactions |

| This compound | -8.2 | Hydroxyl H with Asp184; Nitro O with Lys72 | Pi-stacking with Phe121 |

| Keto Tautomer | -7.5 | Carbonyl O with Lys72; NH with Asp184 | Hydrophobic interaction with Leu130 |

Molecular Dynamics Simulation

To investigate the stability of the ligand-protein complex and to gain insights into the dynamic nature of the interactions, a molecular dynamics (MD) simulation is performed.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The best-ranked docked pose of the this compound-protein complex is selected as the starting structure. The complex is solvated in a periodic box of explicit water molecules (e.g., TIP3P water model), and counter-ions are added to neutralize the system.

-

Energy Minimization: The entire system is energy minimized to remove any steric clashes. This is often done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure the system reaches a stable state.

-

Production Run: A production MD simulation is run for a significant time scale (e.g., 50-100 ns) to collect trajectory data.

-

Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and to monitor the persistence of key intermolecular interactions over time.

Data Presentation: Hypothetical MD Simulation Data

The following table presents hypothetical data that would be extracted from an MD simulation trajectory.

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (Å) | 1.8 | 0.3 | The protein backbone remains stable throughout the simulation. |

| Ligand RMSD (Å) | 0.9 | 0.2 | The ligand maintains a stable binding pose within the active site. |

| Hydrogen Bond Occupancy (Asp184-Ligand) | 85% | 10% | A persistent hydrogen bond is formed between the ligand and Asp184. |

Visualizations

Proposed In Silico Workflow

Caption: Proposed computational workflow for in silico modeling.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the initial characterization of this compound as a potential drug candidate. By following the proposed workflow of ligand preparation, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecule's conformational preferences, potential biological targets, binding affinity, and the stability of its interactions. The methodologies and data presentation formats described herein provide a framework for future computational studies on this and related compounds, paving the way for more focused and efficient experimental validation in the drug discovery pipeline.

References

The Promising Scaffold: Unlocking Novel Bioactive Compounds from 2-Hydroxy-6-methoxy-3-nitropyridine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved drugs. The strategic functionalization of this heterocycle offers a versatile platform for the discovery of novel therapeutic agents. Among the vast array of pyridine-based starting materials, 2-Hydroxy-6-methoxy-3-nitropyridine has emerged as a particularly promising, yet underexplored, precursor for the synthesis of a diverse range of bioactive compounds. Its unique arrangement of electron-donating (hydroxy and methoxy) and electron-withdrawing (nitro) groups on the pyridine core imparts distinct reactivity, paving the way for the generation of molecular entities with potential applications in oncology, infectious diseases, and beyond. This technical guide provides an in-depth overview of the synthesis of bioactive molecules derived from this compound, complete with experimental methodologies, quantitative biological data, and insights into their mechanisms of action.

Synthesis of Bioactive Derivatives: A Modular Approach

The chemical versatility of this compound allows for a modular approach to the synthesis of novel compounds. Key reactive sites on the molecule, including the hydroxyl group, the nitro group, and the pyridine ring itself, can be selectively modified to generate a library of derivatives.

Etherification of the Hydroxyl Group

The hydroxyl group at the 2-position serves as a convenient handle for introducing a variety of substituents through etherification reactions. This approach has been successfully employed to synthesize a series of pyridoxazinone derivatives with notable antimicrobial properties.

Reduction of the Nitro Group and Subsequent Functionalization

The nitro group at the 3-position is a key functional group that can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities, including amidation and the construction of fused heterocyclic systems. For instance, the reduction of the related 2-amino-6-methoxy-3-nitropyridine is a critical step in the synthesis of 2,3-diamino-6-methoxypyridine, a valuable building block in medicinal chemistry and other applications.[1]

Experimental Protocols

General Synthesis of N-Hydroxy-pyridoxazinone Derivatives

A representative experimental protocol for the synthesis of antimicrobial pyridoxazinone derivatives, adapted from methodologies for structurally similar compounds, is provided below.[2][3]

Step 1: O-alkylation of this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, the desired 2-bromoalkanoic ester (1.2 eq) is added, and the reaction mixture is heated to 60-80°C for 4-6 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reductive Cyclization

The product from Step 1 (1.0 eq) is dissolved in a solvent system such as ethanol/water. A reducing agent, for instance, sodium dithionite (3.0 eq), is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the N-hydroxy-pyridoxazinone derivative, which can be further purified by recrystallization or column chromatography.

Bioactive Compounds and Their Quantitative Data

While the direct exploration of bioactive compounds from this compound is an emerging area, data from structurally related nitropyridine derivatives provide compelling evidence of its potential. The following table summarizes the biological activities of representative compounds derived from similar nitropyridine scaffolds.

| Compound Class | Starting Material Scaffold | Target/Organism | Biological Activity (IC50/MIC) | Reference |

| Pyridoxazinones | 3-Hydroxy-2-nitropyridine | Candida albicans | MIC: 62.5 µg/mL | [2] |

| Enterococcus faecalis | MIC: 7.8 µg/mL | [2] | ||

| GSK3 Inhibitors | 2-Amino-6-chloro-3-nitropyridine | Glycogen Synthase Kinase-3 | IC50: 8 nM | [2] |

| JAK2 Inhibitors | 2-Chloro-5-methyl-3-nitropyridine | Janus Kinase 2 | IC50: 8.5–12.2 µM | [2] |

| Anticancer Agents | 2-Amino-5-nitropyridine | Various Cancer Cell Lines | - | [2] |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of discovery and the potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Bioactive Compound Discovery

Caption: A generalized workflow for the discovery of bioactive compounds starting from this compound.

Potential Kinase Inhibition Signaling Pathway

The discovery of potent kinase inhibitors derived from nitropyridine scaffolds suggests that compounds synthesized from this compound may also target key signaling pathways implicated in diseases like cancer.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors in cancer therapy.

Conclusion and Future Directions

This compound represents a versatile and valuable starting material for the synthesis of novel bioactive compounds. The presence of multiple, differentially reactive functional groups allows for the creation of diverse chemical libraries. While research directly utilizing this specific scaffold is in its early stages, the promising biological activities of structurally related nitropyridine derivatives, particularly in the areas of antimicrobial and anticancer research, strongly suggest that this compound is a fertile ground for the discovery of next-generation therapeutic agents. Future research should focus on the systematic exploration of the chemical space around this scaffold, coupled with robust biological screening and mechanistic studies, to fully unlock its therapeutic potential.

References

The Privileged Scaffold of 2-Hydroxy-6-methoxy-3-nitropyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of privileged scaffolds playing a pivotal role. Among these, the 2-hydroxy-6-methoxy-3-nitropyridine core has emerged as a versatile and valuable starting point for the development of a diverse array of biologically active molecules. Its unique electronic and structural features, including the presence of a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a methoxy-substituted pyridine ring, provide a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This technical guide delves into the synthesis, functionalization, and therapeutic potential of this privileged scaffold, with a focus on its application in the discovery of novel anticancer agents and kinase inhibitors.

Physicochemical Properties and Synthesis

This compound typically presents as a white to light yellow crystalline powder.[1] Its compact structure, featuring nitrogen and oxygen atoms, suggests a density that may be greater than water.[1]

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions. A common approach involves the nitration of a corresponding pyridine precursor. For instance, 2-chloro-6-methoxypyridine can be nitrated using a mixture of concentrated sulfuric acid and nitric acid.[2] The resulting 2-chloro-6-methoxy-3-nitropyridine can then be hydrolyzed to afford the desired product. Another strategy begins with 2-methoxy-6-hydroxypyridine, which is directly nitrated with a mixed acid solution.[1] A multi-step synthesis starting from 2-methoxypyridine has also been described, involving nitration followed by methoxylation and subsequent hydrolysis.[1]

The this compound Scaffold in Anticancer Drug Discovery

The pyridine ring is a well-established pharmacophore in a multitude of approved drugs, and its derivatives are actively investigated for their anticancer properties. The this compound scaffold, in particular, offers several avenues for the development of novel antineoplastic agents. The nitro group can be readily reduced to an amino group, providing a key handle for further derivatization and the introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties.

While specific quantitative data for a series of this compound derivatives with potent, direct anticancer activity remains an area of active research, the broader class of pyridinone-containing compounds has demonstrated significant potential. These compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Kinase Inhibition: A Promising Avenue for Therapeutic Intervention

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The this compound scaffold is an attractive starting point for the design of novel kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of many kinase active sites. The diverse substitution patterns possible on the pyridine ring allow for the fine-tuning of interactions with other regions of the ATP-binding pocket to achieve both potency and selectivity.

Although a comprehensive SAR study with quantitative IC50 values for a series of this compound derivatives targeting specific kinases is not yet widely published, the general principles of kinase inhibitor design can be applied to this scaffold.

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of precursors and the evaluation of the cytotoxic activity of resulting derivatives.

Synthesis of 2,6-dichloro-3-nitropyridine

A foundational precursor, 2,6-dichloro-3-nitropyridine, can be synthesized through the nitration of 2,6-dichloropyridine.

Procedure:

-

To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid at 20–25 °C with constant stirring.

-

To this solution, add 75.0 g of concentrated nitric acid (98.0%) dropwise, ensuring the reaction temperature does not exceed 50 °C.

-

After the addition is complete, heat the mixture to 100–105 °C for 5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 50 °C and pour it into ice water.

-

Filter the resulting precipitate and wash it with water.

-

Dry the wet cake to yield 2,6-dichloro-3-nitropyridine.[2]

General Procedure for In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[3]

Visualizing the Potential: Logical Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key logical relationships and experimental workflows.

Caption: Synthetic pathway to the privileged scaffold and its derivatives.

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. Its synthetic accessibility and the versatility of its functional groups allow for the creation of diverse chemical libraries amenable to systematic structure-activity relationship studies. Further exploration of this privileged core is warranted to unlock its full potential in addressing unmet medical needs. As more research is conducted and published, a clearer picture of the specific biological targets and therapeutic applications of its derivatives will undoubtedly emerge, solidifying its place in the medicinal chemist's toolbox.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Aryl-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 2-aryl-6-methoxy-3-nitropyridine derivatives via a two-step synthetic sequence involving chlorination of the corresponding 2-hydroxypyridine followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[1][2] This protocol addresses the coupling of aryl boronic acids to the 2-position of the 6-methoxy-3-nitropyridine scaffold. Direct coupling of the 2-hydroxy-6-methoxy-3-nitropyridine is challenging. Therefore, a more robust two-step approach is recommended: first, the conversion of the hydroxyl group to a more reactive chloro group, followed by the Suzuki-Miyaura coupling. The electron-withdrawing nature of the nitro group and the pyridine ring makes the 2-chloro-6-methoxy-3-nitropyridine an excellent substrate for the Suzuki-Miyaura reaction.[3]

Experimental Protocols

Part 1: Chlorination of this compound

This procedure details the conversion of the 2-hydroxy group to a 2-chloro group, activating the substrate for the subsequent cross-coupling reaction. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃).[4]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Toluene or other high-boiling inert solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq). The reaction can be run neat or in a high-boiling solvent like toluene. The addition of a base like pyridine (1.0 eq) may be beneficial.[4]

-

Heat the reaction mixture to reflux (typically 110-140 °C) and stir for 2-4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude 2-chloro-6-methoxy-3-nitropyridine can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxy-3-nitropyridine

This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-6-methoxy-3-nitropyridine with a variety of arylboronic acids. The conditions provided are a general starting point and may require optimization for specific substrates.[5]

Materials:

-

2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloro-6-methoxy-3-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[5]

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask via syringe.

-

Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for 4-18 hours.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 2-aryl-6-methoxy-3-nitropyridine.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with various arylboronic acids, which can serve as a starting point for the optimization of the reaction with 2-chloro-6-methoxy-3-nitropyridine.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Typical Yield | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | [5] |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | [5] |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | Good | [6] |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | THF | 50 | 12-18 | Moderate to Good | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the two-step synthesis of 2-aryl-6-methoxy-3-nitropyridine.

Caption: Workflow for the synthesis of 2-aryl-6-methoxy-3-nitropyridine.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Hydroxy-6-methoxy-3-nitropyridine as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of kinase inhibitors, particularly those with a pyridopyrimidine core, utilizing 2-Hydroxy-6-methoxy-3-nitropyridine as a key starting material. The following protocols and data are collated from established synthetic methodologies and provide a framework for the development of novel kinase inhibitors.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases. The pyridine and fused pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. This compound is a versatile precursor that, through a series of chemical transformations, can be elaborated into a variety of kinase inhibitors. This document outlines a general synthetic strategy, detailed experimental protocols, and the biological activity of representative compounds.

The overall synthetic strategy involves the initial conversion of this compound to a more reactive intermediate, 2-chloro-6-methoxy-3-nitropyridine. Subsequent nucleophilic substitution of the chloro group, reduction of the nitro group to an amine, and cyclization with appropriate reagents can lead to the formation of a pyridopyrimidine core. Further functionalization through cross-coupling reactions allows for the introduction of diverse substituents to modulate kinase inhibitory activity and pharmacokinetic properties.

Synthetic Pathway Overview

The synthesis of kinase inhibitors from this compound can be conceptualized in the following multi-step sequence. This pathway is designed to build complexity and introduce key pharmacophoric features required for kinase inhibition.